3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
Overview
Description
This chemical compound belongs to the category of fluorinated benzamides, which are known for their significant chemical and physical properties, making them of interest in materials science and potentially in pharmaceutical applications. Research into fluorinated compounds like 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide has been driven by their unique reactivity and the potential for developing new materials or drugs.
Synthesis Analysis
The synthesis of fluorinated benzamides involves various chemical strategies, including the use of fluorine-containing aromatic diamines and aromatic dianhydrides. These compounds are then reacted to yield poly(amic acid)s, which can be cyclized to form polyimides through thermal or chemical imidization methods (Xie et al., 2001). Another approach involves the electrophilic aromatic substitution using specific fluorinating agents to introduce fluorine atoms into the aromatic ring (Banks et al., 2003).
Molecular Structure Analysis
The molecular structure of fluorinated benzamides, including 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide, showcases the impact of fluorine atoms on the spatial configuration. Crystal structure analyses reveal how the fluorine substitution affects the dihedral angles between aromatic rings, influencing the overall molecular conformation and potential intermolecular interactions (Suchetan et al., 2016).
Chemical Reactions and Properties
Fluorinated benzamides participate in various chemical reactions, including nucleophilic vinylic substitution, highlighting their reactive nature. Such reactions are pivotal for the synthesis of heterocyclic compounds and the exploration of new pharmaceutical agents (Meiresonne et al., 2015). The presence of fluorine atoms significantly influences the chemical behavior of these compounds, making them useful intermediates in organic synthesis.
Physical Properties Analysis
Fluorinated benzamides demonstrate remarkable thermal stability, low moisture absorption, and high hygrothermal stability, attributable to the fluorine substituents' effect. These properties are crucial for their application in materials science, particularly in the development of polymers with enhanced performance (Xie et al., 2001).
Chemical Properties Analysis
The introduction of fluorine atoms into the benzamide structure imparts unique chemical properties, such as increased acidity of amide protons and enhanced electrophilic character of the aromatic ring. These properties are exploited in various synthetic pathways, including the construction of complex organic frameworks and the design of bioactive molecules (Banks et al., 2003).
Scientific Research Applications
Antimicrobial Activity : Fluoro and trifluoromethyl derivatives of benzamides, including compounds similar to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide, have demonstrated significant antimicrobial activity, particularly against fungi and Gram-positive microorganisms. Some derivatives also show activity against Gram-negative strains (Carmellino et al., 1994).
Palladium-Catalyzed Arylations : The influence of fluoro-substituents on benzamides is notable in the context of regioselective palladium-catalyzed direct arylations. This suggests potential utility in medicinal chemistry and synthesis, where fluoro substituents can act as better directing groups than amides (Laidaoui et al., 2016).
Pest Control in Agriculture : Substituted benzamides, akin to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide, have been used in studies for controlling pests like boll weevils. These compounds exhibit effectiveness in progeny reduction and mortality in pests when administered by dipping and feeding (Haynes, 1987).
Crystal Structure Analysis : The crystal structures of related N-[2-(trifluoromethyl)phenyl]benzamides have been reported, which is relevant in the context of molecular design and the understanding of intermolecular interactions in such compounds (Suchetan et al., 2016).
Soluble Fluoro-Polyimides : 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide-related compounds are used in the synthesis of soluble fluoro-polyimides, which have applications in creating high-quality polyimide films with excellent thermal stability and moisture absorption properties (Xie et al., 2001).
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide are currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
It’s worth noting that compounds with trifluoromethyl groups can significantly impact chemical reactivity, physico-chemical behavior, and biological activity .
properties
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHHVMDGJULHEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378685 | |
Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide | |
CAS RN |
186517-42-0 | |
Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186517-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 186517-42-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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